

# Application Notes and Protocols for (S,S)-TsDPEN Catalyzed Reactions

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## Compound of Interest

Compound Name: (S,S)-TsDPEN

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These application notes provide a comprehensive overview of the substrate scope and reaction protocols for asymmetric transfer hydrogenation (ATH) reactions catalyzed by the chiral ruthenium complex derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). This catalyst system, a cornerstone of Noyori-type hydrogenations, offers a powerful and versatile tool for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.

## Introduction

The (S,S)-TsDPEN ligand, in combination with a ruthenium precursor, forms a highly efficient and selective catalyst for the asymmetric transfer hydrogenation of a broad range of prochiral ketones and imines. A key feature of this catalytic system is the predictable stereochemical outcome. When using the (S,S)-TsDPEN ligand, the ATH of ketones typically yields the corresponding (S)-alcohols, while the reduction of imines generally affords (R)-amines.<sup>[1]</sup> This stereochemical divergence is attributed to different reaction mechanisms for the two substrate classes.<sup>[1]</sup>

The reduction of ketones is proposed to proceed through a six-membered pericyclic transition state, whereas the reduction of imines is believed to follow an ionic pathway involving the protonation of the imine substrate.<sup>[1]</sup> These reactions are typically carried out using a hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.

## Substrate Scope

The Ru-(**S,S**)-**TsDPEN** catalytic system demonstrates broad applicability across various classes of ketones and imines. Below are tables summarizing the performance of this catalyst with different substrates.

## Asymmetric Transfer Hydrogenation of Ketones

Table 1: Aromatic Ketones

Substrate	Product	Catalyst Loading (mol %)	Hydrogen Source	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Configuration
Acetophenone	1-Phenylethanol	0.5	HCOOH/Et <sub>3</sub> N	Acetonitrile	28	18	95	97	S
4-Chloroacetophenone	1-(4-Chlorophenyl)ethanol	0.1	HCOOH/Et <sub>3</sub> N	DMF	25	16	90	98	R
4-Methoxyacetophenone	1-(4-Methoxyphenyl)ethanol	0.5	HCOOH/Et <sub>3</sub> N	Acetonitrile	28	18	>99	95	S
3',5'-Bis(trifluoromethyl)acetophenone	1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol	0.5	HCOONa	Water	50	2	99	90	S
4-Chromone	(S)-4-Chromanol	0.2	HCOOH/Et <sub>3</sub> N	DMF	rt	24	>99	99	S
Phenacyl	(R)-2-Chloro-1-	0.1	HCOOH/Et <sub>3</sub> N	DMF	25	16	>99	98	R

chloride  
phenyl  
ethanol

Table 2: Heteroaromatic, Aliphatic, and Other Ketones

Substrate	Product	Catalyst Loading (mol %)	Hydrogen Source	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Configuration
2-Acetylthiophene	1-(Thiophen-2-yl)ethanol	1.0	HCOOH/Et <sub>3</sub> N	Acetonitrile	28	18	69	91.7	S
1,1,1-Trifluoroacetone	(S)-1,1,1-Trifluoro-2-propanol	0.1	HCOOH/Et <sub>3</sub> N	Neat	rt	24	>99	97	S
α-Ketopantolactam	N-Propylpantolactam	0.2	HCOOH/DIP EA	CH <sub>2</sub> Cl <sub>2</sub>	rt	12	99	95	-

## Asymmetric Transfer Hydrogenation of Imines

Table 3: Cyclic and Acyclic Imines

Substrate	Product	Catalyst Loading (mol %)	Hydrogen Source	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Configuration
1-Methyl-3,4-dihydroisoquinoline	1-Methyl-1,2,3,4-tetrahydroisoquinoline	1.0	HCOOH/Et <sub>3</sub> N	Acetonitrile	28	14	>95	95	R
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline	6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline	0.1	HCOOH/Et <sub>3</sub> N	Acetonitrile	28	18	98	97	R
Acetophenone N-benzylamine	N-(1-Phenylethyl)benzylamine	1.0	HCOOH/Et <sub>3</sub> N	CH <sub>2</sub> Cl <sub>2</sub>	25	24	92	89	R

## Experimental Protocols

### General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a general procedure for the asymmetric transfer hydrogenation of ketones using the  $\text{RuCl}(\text{p-cymene})[(\text{S,S})\text{-TsDPEN}]$  catalyst and a formic acid/triethylamine mixture as the hydrogen source.

#### Materials:

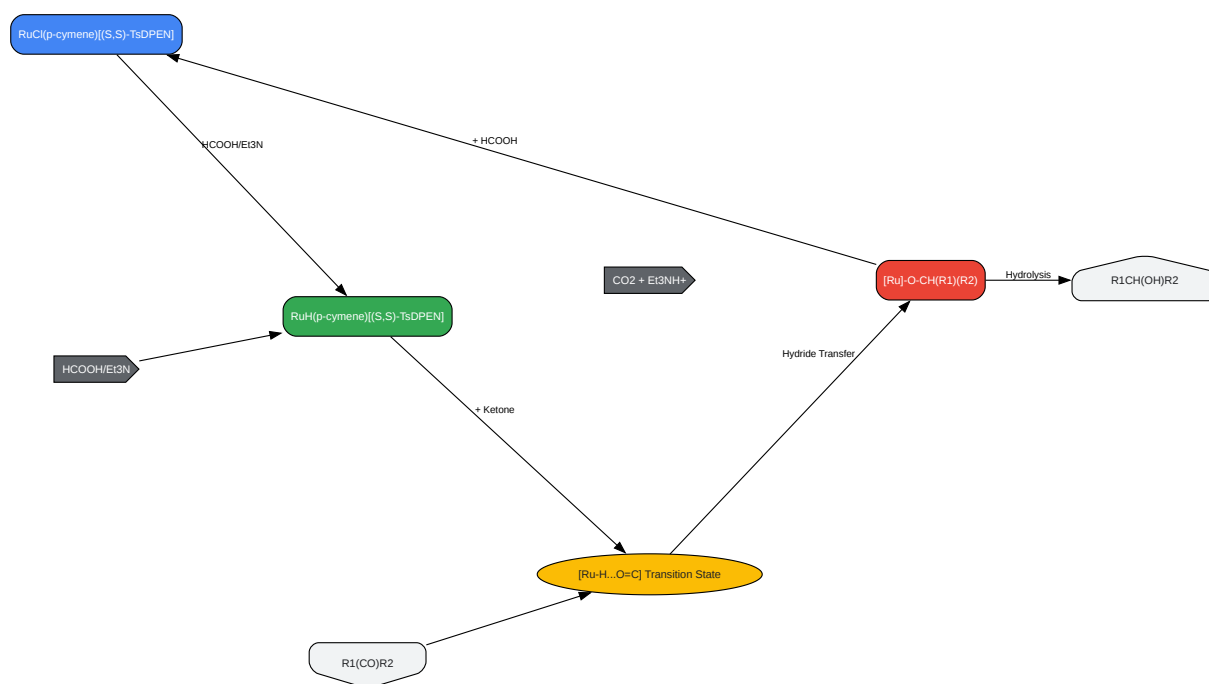
- Ketone substrate
- $[\text{RuCl}_2(\text{p-cymene})]_2$
- **(S,S)-TsDPEN**
- Formic acid ( $\text{HCOOH}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous solvent (e.g., acetonitrile, DMF, or  $\text{CH}_2\text{Cl}_2$ )
- Nitrogen or Argon gas supply
- Standard laboratory glassware (Schlenk flask, syringes, etc.)

#### Procedure:

- Catalyst Preparation (in situ):
  - To a dry Schlenk flask under an inert atmosphere ( $\text{N}_2$  or Ar), add  $[\text{RuCl}_2(\text{p-cymene})]_2$  (1 mol%) and **(S,S)-TsDPEN** (2.2 mol%).
  - Add the desired anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).
  - Stir the mixture at room temperature for 20-30 minutes to form the active catalyst,  $\text{RuCl}(\text{p-cymene})[(\text{S,S})\text{-TsDPEN}]$ . The solution should turn a reddish-brown color.
- Reaction Setup:
  - To the flask containing the catalyst solution, add the ketone substrate (1.0 eq).

- In a separate flask, prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio). Caution: This should be done carefully, as the mixing is exothermic.
- Add the HCOOH/Et<sub>3</sub>N mixture to the reaction flask.
- Reaction and Monitoring:
  - Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).
  - Monitor the progress of the reaction by TLC or GC analysis.
- Work-up and Purification:
  - Once the reaction is complete, quench the reaction by adding water.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
- Determination of Enantiomeric Excess:
  - Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

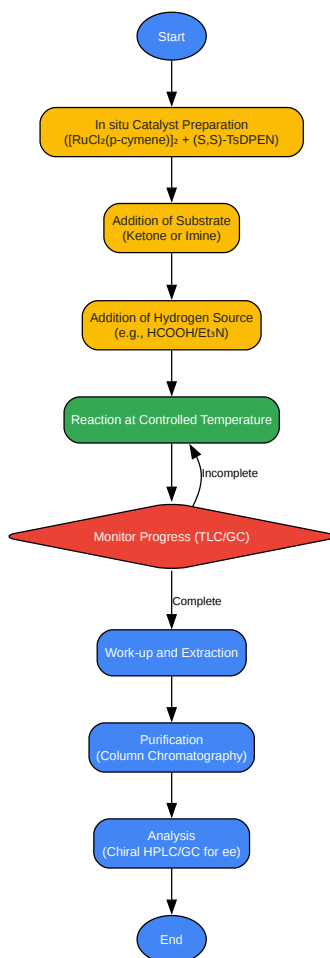
## Visualizations



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Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.





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Caption: General experimental workflow for **(S,S)-TsDPEN** catalyzed ATH.

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## References

- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl( $\eta$ 6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
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